molecular formula C11H10N2O3 B8646591 Furan-2-ylmethyl-(2-nitro-phenyl)-amine

Furan-2-ylmethyl-(2-nitro-phenyl)-amine

Cat. No.: B8646591
M. Wt: 218.21 g/mol
InChI Key: BVBQWLDZPZXNCM-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(2-nitro-phenyl)-amine is an aromatic amine derivative featuring a furan-2-ylmethyl group attached to a 2-nitrophenyl moiety.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-nitroaniline

InChI

InChI=1S/C11H10N2O3/c14-13(15)11-6-2-1-5-10(11)12-8-9-4-3-7-16-9/h1-7,12H,8H2

InChI Key

BVBQWLDZPZXNCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

The following analysis focuses on structurally related amines, categorized by substituent variations (aromatic rings, heterocycles, and functional groups). Key comparisons include physicochemical properties, synthesis routes, and biological activities.

Substituent Variations on the Aromatic Ring

Benzyl-(2-nitro-phenyl)-amine
  • Structure : Benzyl group replaces the furan-2-ylmethyl substituent.
  • Molecular Formula : C₁₃H₁₂N₂O₂ .
  • Molecular Weight : 228.25 g/mol .
  • Synthesis : Likely synthesized via nucleophilic aromatic substitution (e.g., benzylamine reacting with 2-fluoronitrobenzene) .
  • Applications : Serves as a precursor in specialty chemical synthesis.
Cyclopropyl-(2-nitro-phenyl)-amine
  • Structure : Cyclopropyl group replaces the furan substituent.
  • Synthesis : Prepared by reacting cyclopropylamine with 2-fluoronitrobenzene in DMF, yielding 48%–88% efficiency depending on conditions .
  • Stability : Demonstrated moderate stability in human plasma, a critical factor for pharmacokinetics .
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine
  • Structure : Indole moiety replaces the 2-nitrophenyl group.
  • Biological Activity : Exhibited an MIC of 40 μg/mL against Mycobacterium tuberculosis H37Rv, suggesting moderate antimicrobial activity .

Heterocyclic and Functional Group Modifications

N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
  • Structure : Tetrazole ring replaces the nitro group.
  • Biological Activity : Compound 6 showed potent antibacterial activity against Staphylococcus epidermidis (MIC = 2 μg/mL) .
  • Cytotoxicity: Non-toxic to normal human keratinocytes (HaCaT cells), highlighting selectivity .
Furan-2-ylmethyl-[3-(4-isopropylbenzenesulfonyl)thieno-triazolo-pyrimidin-5-yl]amine
  • Structure : Complex heterocyclic system with sulfonyl and triazolo-pyrimidine groups.
  • Synthesis : Purified via flash column chromatography (3% yield) .
  • Applications: Potential use in targeting enzyme inhibition due to sulfonyl groups .

Key Observations :

  • The nitro group in 2-nitrophenyl derivatives may enhance electrophilicity, aiding in covalent binding to biological targets.
  • Furan substituents improve metabolic stability compared to benzyl groups, as seen in microsomal studies .

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